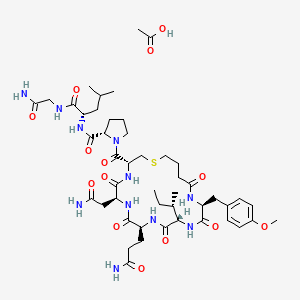
Carbetocin (acetate)
Descripción general
Descripción
La carbetocina (acetato) es un análogo sintético de la oxitocina, utilizado principalmente para controlar la hemorragia posparto y el sangrado después del parto . Imita la acción de la oxitocina al causar contracciones uterinas, lo que ayuda a reducir la pérdida de sangre durante y después del parto . La carbetocina se comercializa con varios nombres comerciales, como Duratocin y Pabal .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La carbetocina se sintetiza utilizando una combinación de técnicas de síntesis de péptidos en fase sólida y líquida. El proceso implica el acoplamiento secuencial de aminoácidos protegidos por grupos Fmoc (Fluorenylmethyloxycarbonyl) a una resina de fase sólida . Los pasos clave incluyen:
- Acoplamiento de aminoácidos como Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, y otros a la resina.
- Eliminación de la protección de cisteína en condiciones alcalinas.
- Acoplamiento con ácido 4-halógeno butírico y H-Tyr (OMe)-OtBu.
- Ciclización en fase líquida y purificación mediante cromatografía contracorriente de alto rendimiento .
Métodos de producción industrial: La producción industrial de carbetocina implica rutas de síntesis similares pero a mayor escala. El proceso se optimiza para mejorar el rendimiento y reducir las impurezas. Se utilizan técnicas como la cromatografía líquida de alto rendimiento preparativa (HPLC) para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones: La carbetocina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La carbetocina puede oxidarse, lo que lleva a la formación de enlaces disulfuro.
Reducción: Las reacciones de reducción pueden romper estos enlaces disulfuro.
Sustitución: Las reacciones de sustitución pueden ocurrir en grupos funcionales específicos, como el grupo metoxi en la tirosina.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol (DTT) u otros agentes reductores.
Sustitución: Diversos reactivos orgánicos dependiendo de la sustitución deseada.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen formas oxidadas o reducidas de carbetocina y derivados sustituidos .
Aplicaciones Científicas De Investigación
La carbetocina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y modificaciones de péptidos.
Biología: Investigada por su papel en las contracciones uterinas y su interacción con los receptores de oxitocina.
Medicina: Utilizada principalmente para prevenir la hemorragia posparto. La investigación está en curso para explorar su potencial en otras afecciones médicas.
Industria: Utilizada en la industria farmacéutica para el desarrollo de agentes uterotónicos
Mecanismo De Acción
La carbetocina ejerce sus efectos al unirse a los receptores de oxitocina en las células musculares lisas del útero. Esta unión desencadena una cascada de eventos intracelulares, lo que lleva a un aumento de los niveles intracelulares de calcio y subsecuentes contracciones musculares . Los receptores de oxitocina son receptores acoplados a proteínas G, y su activación da como resultado la producción de fosfoinosítidos, que median la respuesta contráctil .
Comparación Con Compuestos Similares
La carbetocina a menudo se compara con la oxitocina debido a sus mecanismos de acción similares. la carbetocina tiene una duración de acción más prolongada y es más estable a temperaturas más altas, lo que la convierte en una opción preferida en ciertos entornos clínicos . Otros compuestos similares incluyen:
Oxitocina: Duración de acción más corta, menos estable.
Ergometrina: Mecanismo diferente, utilizado para contracciones uterinas.
Misoprostol: Utilizado para contracciones uterinas, pero tiene efectos secundarios diferentes
La estabilidad única de la carbetocina y su duración de acción más prolongada la convierten en un compuesto valioso en la prevención de la hemorragia posparto, especialmente en entornos donde no se dispone de refrigeración .
Propiedades
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N11O12S.C2H4O2/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59;1-2(3)4/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64);1H3,(H,3,4)/t25-,28-,29-,30-,31-,32-,33-,38-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSBRHKQUFVWPU-AJDWMHSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73N11O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1048.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


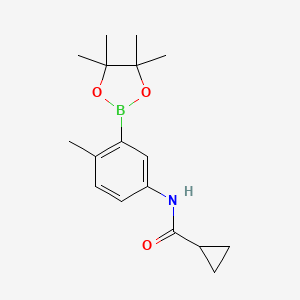

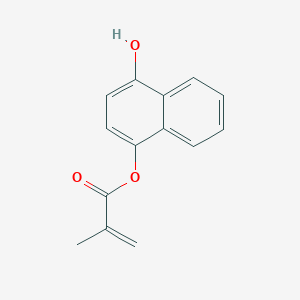

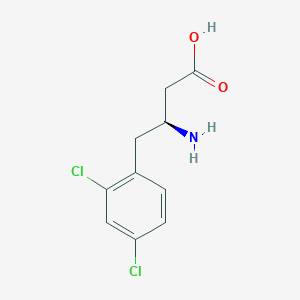
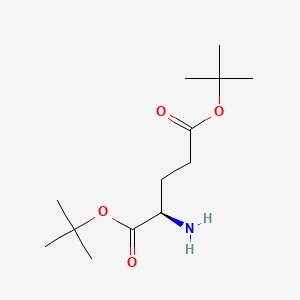
![[(1S,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B8087938.png)
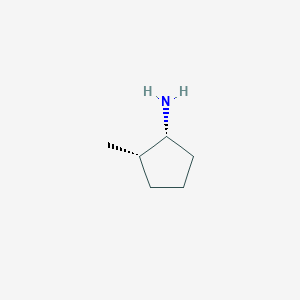
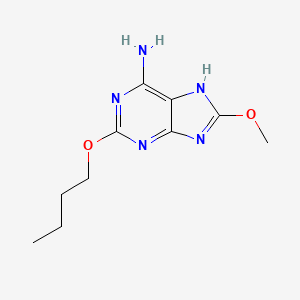


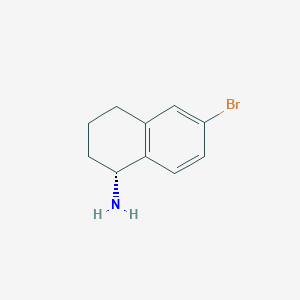
![(2S)-1-[2-[[2-[[2-[[(3S)-2-[[2-[[2-[[2-[[2-[[2-[[2-[[[(2S)-1-[2-[[2-[[2-[[(2S)-2-amino-4-carboxy-1-hydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxyethylidene]amino]-4-methylpentanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8087996.png)

